2-[1-(2,4-dimethylphenoxy)ethyl]-5-methyl-1H-benzimidazole
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Overview
Description
2-[1-(2,4-DIMETHYLPHENOXY)ETHYL]-5-METHYL-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzimidazole core substituted with a 2,4-dimethylphenoxyethyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,4-DIMETHYLPHENOXY)ETHYL]-5-METHYL-1H-1,3-BENZODIAZOLE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the intermediate 2,4-dimethylphenoxyethyl bromide.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 5-methyl-1H-benzimidazole in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,4-DIMETHYLPHENOXY)ETHYL]-5-METHYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
2-[1-(2,4-DIMETHYLPHENOXY)ETHYL]-5-METHYL-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[1-(2,4-DIMETHYLPHENOXY)ETHYL]-5-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(2,4-DIMETHYLPHENOXY)ETHYL]-5-METHYL-1H-BENZIMIDAZOLE
- 1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]PYRROLIDINE
Uniqueness
2-[1-(2,4-DIMETHYLPHENOXY)ETHYL]-5-METHYL-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C18H20N2O |
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Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-[1-(2,4-dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C18H20N2O/c1-11-6-8-17(13(3)9-11)21-14(4)18-19-15-7-5-12(2)10-16(15)20-18/h5-10,14H,1-4H3,(H,19,20) |
InChI Key |
NBCQPXHOXFMANU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C2=NC3=C(N2)C=C(C=C3)C)C |
Origin of Product |
United States |
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